molecular formula C15H18O2 B14200146 Ethyl 3-methyl-6-phenylhexa-2,4-dienoate CAS No. 921617-42-7

Ethyl 3-methyl-6-phenylhexa-2,4-dienoate

Cat. No.: B14200146
CAS No.: 921617-42-7
M. Wt: 230.30 g/mol
InChI Key: CSTXYOLJZLXCGA-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-6-phenylhexa-2,4-dienoate: is an organic compound with the molecular formula C14H16O2 It is a derivative of hexa-2,4-dienoic acid, featuring an ethyl ester group, a methyl group at the third position, and a phenyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methyl-6-phenylhexa-2,4-dienoate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 3-methyl-6-phenylhexa-2,4-dienoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-6-phenylhexa-2,4-dienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Formation of 3-methyl-6-phenylhexa-2,4-dienoic acid.

    Reduction: Formation of 3-methyl-6-phenylhexanol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Chemistry: Ethyl 3-methyl-6-phenylhexa-2,4-dienoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis and oxidation.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-6-phenylhexa-2,4-dienoate involves its interaction with various molecular targets. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid and alcohol. The phenyl group may participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Ethyl 2-methylpenta-3,4-dienoate
  • Methyl 3-methyl-6-phenylhexa-2,4-dienoate
  • Ethyl 3-methyl-6-phenylhexanoate

Uniqueness: this compound is unique due to the presence of both a conjugated diene system and a phenyl group. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

CAS No.

921617-42-7

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

ethyl 3-methyl-6-phenylhexa-2,4-dienoate

InChI

InChI=1S/C15H18O2/c1-3-17-15(16)12-13(2)8-7-11-14-9-5-4-6-10-14/h4-10,12H,3,11H2,1-2H3

InChI Key

CSTXYOLJZLXCGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)C=CCC1=CC=CC=C1

Origin of Product

United States

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